4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride 4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17787457
InChI: InChI=1S/C13H20N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-11,14H2;1H
SMILES:
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol

4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride

CAS No.:

VCID: VC17787457

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride -

Description

4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine derivatives class. It features a piperidine ring, which is a six-membered cyclic amine, and includes an aminomethyl group and a benzyl substituent. This compound is significant in various scientific fields, particularly in medicinal chemistry and pharmacology.

Synthesis Steps

  • Formation of Piperidine Ring: This involves the condensation of appropriate precursors to form the six-membered ring.

  • Introduction of Benzyl Group: The benzyl group is typically introduced via a nucleophilic substitution reaction.

  • Introduction of Aminomethyl Group: This step involves the addition of an aminomethyl group to the piperidine ring.

Chemical Reactions and Mechanism of Action

4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including oxidation, which typically requires acidic conditions for optimal results. The choice of reagents and conditions significantly affects the reaction pathways and yields.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. Its unique structure allows for diverse applications across various scientific disciplines, making it an important subject of study within medicinal chemistry and pharmacology.

Reaction Conditions

Reaction TypeConditions
OxidationAcidic conditions
Nucleophilic SubstitutionPresence of a suitable nucleophile

Applications in Scientific Research

4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride has several applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its ability to interact with biological targets makes it useful for studying drug-receptor interactions and developing new therapeutic agents.

Research Areas

  • Medicinal Chemistry: Used in the design and synthesis of new drugs.

  • Pharmacology: Studied for its potential therapeutic effects and interactions with biological systems.

Related Compounds

A related compound is 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride, which has a molecular weight of 293.23 g/mol and is also used in scientific research . Another related compound is 1-Benzylpiperidin-4-ol, which lacks the aminomethyl group and has a molecular weight of 191.27 g/mol .

Comparison of Related Compounds

CompoundMolecular WeightCAS Number
4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride256.77 g/mol-
4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride293.23 g/mol5053-13-4
1-Benzylpiperidin-4-ol191.27 g/mol4727-72-4
Product Name 4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride
Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
IUPAC Name 4-(aminomethyl)-1-benzylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C13H20N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-11,14H2;1H
Standard InChIKey BHZDQAOWYPHXKX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl
PubChem Compound 122236517
Last Modified Aug 10 2024

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